molecular formula C16H16FNO2 B5801188 N-(3,4-dimethylphenyl)-2-(2-fluorophenoxy)acetamide

N-(3,4-dimethylphenyl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B5801188
M. Wt: 273.30 g/mol
InChI Key: QWECEFAQVBRBGK-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-(2-fluorophenoxy)acetamide is an organic compound that belongs to the class of acetamides. This compound features a phenyl ring substituted with dimethyl groups and a fluorophenoxy group attached to an acetamide moiety. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(2-fluorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2/c1-11-7-8-13(9-12(11)2)18-16(19)10-20-15-6-4-3-5-14(15)17/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWECEFAQVBRBGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-(2-fluorophenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethylaniline and 2-fluorophenol.

    Formation of Intermediate: The 3,4-dimethylaniline is reacted with chloroacetyl chloride to form N-(3,4-dimethylphenyl)chloroacetamide.

    Nucleophilic Substitution: The intermediate is then subjected to nucleophilic substitution with 2-fluorophenol in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: this compound N-oxide.

    Reduction: N-(3,4-dimethylphenyl)-2-(2-fluorophenoxy)ethylamine.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-(2-fluorophenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethylphenyl)-2-(2-chlorophenoxy)acetamide
  • N-(3,4-dimethylphenyl)-2-(2-bromophenoxy)acetamide
  • N-(3,4-dimethylphenyl)-2-(2-methylphenoxy)acetamide

Uniqueness

N-(3,4-dimethylphenyl)-2-(2-fluorophenoxy)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to biological targets.

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